molecular formula C18H24N2O2S B4070586 N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide

N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide

Cat. No. B4070586
M. Wt: 332.5 g/mol
InChI Key: OXSSKJNCHVWEAM-UHFFFAOYSA-N
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Description

N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide, also known as MTA, is a novel chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. MTA is a member of the acetamide family of compounds and is known for its unique chemical structure, which has been found to exhibit interesting biological properties.

Mechanism of Action

The mechanism of action of N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide is believed to induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer properties, neuroprotective effects, and immunomodulatory effects. The compound has been found to induce apoptosis in cancer cells, protect neurons from damage, and modulate the activity of various immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide has several limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide, including the development of new anti-cancer drugs that are based on its chemical structure, the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, and the exploration of its immunomodulatory effects in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide and its potential side effects.

Scientific Research Applications

N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide has been studied extensively for its potential applications in various fields of medicine, including cancer research, neuroscience, and immunology. The compound has been found to exhibit anti-cancer properties, which have been attributed to its ability to induce apoptosis in cancer cells. N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide has also been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from damage caused by various neurotoxins.

properties

IUPAC Name

N-[4-[[2-methoxyethyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-14-8-11-23-18(14)13-20(9-10-22-3)12-16-4-6-17(7-5-16)19-15(2)21/h4-8,11H,9-10,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSKJNCHVWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CCOC)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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